molecular formula C13H9NO3S B14496886 Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate CAS No. 63186-05-0

Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B14496886
CAS No.: 63186-05-0
M. Wt: 259.28 g/mol
InChI Key: CVPOUIRPXCMDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate is an organic compound that features both furan and thiophene rings. These heterocyclic compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method might include the Knoevenagel condensation reaction, where a cyanoacetic ester reacts with aldehydes or ketones in the presence of a base to form the desired product. The reaction conditions often involve solvents like ethanol or methanol and bases such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan and thiophene compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The cyano group and the heterocyclic rings play crucial roles in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Lacks the thiophene ring, which might affect its chemical reactivity and applications.

    Methyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate:

    Methyl 2-cyano-3-(phenyl)prop-2-enoate: Contains a phenyl ring instead of furan or thiophene, resulting in different reactivity and applications.

Uniqueness

Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can enhance its reactivity and broaden its range of applications compared to compounds with only one type of ring.

Properties

CAS No.

63186-05-0

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 2-cyano-3-(furan-2-yl)-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C13H9NO3S/c1-16-13(15)9(8-14)12(10-4-2-6-17-10)11-5-3-7-18-11/h2-7H,1H3

InChI Key

CVPOUIRPXCMDPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C1=CC=CO1)C2=CC=CS2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.